molecular formula C6H2Cl2INO2 B1360190 1,3-Dichloro-2-iodo-5-nitrobenzene CAS No. 62778-19-2

1,3-Dichloro-2-iodo-5-nitrobenzene

Cat. No. B1360190
CAS RN: 62778-19-2
M. Wt: 317.89 g/mol
InChI Key: FCDBEIIBODDDEJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H2Cl2INO21. It is a solid substance with a light orange to yellow to green color1.



Synthesis Analysis

The synthesis of 1,3-Dichloro-2-iodo-5-nitrobenzene is not explicitly mentioned in the search results. However, a related compound, 1,3-Dichloro-2-nitrobenzene, can be prepared by the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid2.



Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-2-iodo-5-nitrobenzene is 317.891. The exact molecular structure is not provided in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving 1,3-Dichloro-2-iodo-5-nitrobenzene are not detailed in the search results. However, nitro compounds in general can undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines3.



Physical And Chemical Properties Analysis

1,3-Dichloro-2-iodo-5-nitrobenzene is a solid at 20°C1. It has a purity of over 99.0% as determined by gas chromatography1. The melting point ranges from 152.0 to 154.0°C1.


Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: 1,3-Dichloro-2-iodo-5-nitrobenzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results or Outcomes: The outcomes of using 1,3-Dichloro-2-iodo-5-nitrobenzene in this context are the production of active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Application as an Internal Standard in NMR Spectroscopy

  • Summary of the Application: 1,3-Dichloro-2-iodo-5-nitrobenzene is used as an internal standard in the 1H NMR spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .
  • Results or Outcomes: The outcomes of using 1,3-Dichloro-2-iodo-5-nitrobenzene in this context are the accurate and reliable measurements of phenylbutazone and oxyphenbutazone concentrations .

Application in the Preparation of Nitro Compounds

  • Summary of the Application: 1,3-Dichloro-2-iodo-5-nitrobenzene can be used in the preparation of nitro compounds .
  • Methods of Application or Experimental Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
  • Results or Outcomes: The outcomes of using 1,3-Dichloro-2-iodo-5-nitrobenzene in this context are the production of nitro compounds .

Future Directions

The future directions of research or applications involving 1,3-Dichloro-2-iodo-5-nitrobenzene are not specified in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1,3-dichloro-2-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDBEIIBODDDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886509
Record name Benzene, 1,3-dichloro-2-iodo-5-nitro-
Source EPA DSSTox
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Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodo-5-nitrobenzene

CAS RN

62778-19-2
Record name 1,3-Dichloro-2-iodo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62778-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-iodo-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2-iodo-5-nitro-
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Record name Benzene, 1,3-dichloro-2-iodo-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred suspension of 2,6-dichloro-4-nitroaniline (200 g) in glacial acetic acid (1.3 l) at 16° was added dropwise a solution of sodium nitrite (93.84 g) in concentrated sulphuric acid (500 ml), keeping the reaction mixture below 22°. The reaction mixture was stirred and kept below this temperature for 0.5 hour, then poured slowly onto crushed ice/water (2.5 liters) containing urea (31.71 g), keeping the mixture below 23°. Potassium iodide (225.77 g) in water (600 ml) was slowly added with stirring and the mixture stirred at room temperature for 3 hours. The product was filtered off, washed with water then triturated with hot ethanol to give 3,5-dichloro-4-iodonitrobenzene (263.4 g, 86%) as a buff solid, m.p. 147°-150°.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
93.84 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Name
Quantity
31.71 g
Type
reactant
Reaction Step Four
Quantity
225.77 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Bolton, C Moore, JPB Sandall - Journal of the Chemical Society …, 1982 - pubs.rsc.org
The rates of methoxide-ion induced protiodeiodination of a number of polychloroiodobenzenes and their derivatives have been measured in dimethyl sulphoxide–methanol (9 : 1 v/v; …
Number of citations: 14 pubs.rsc.org

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